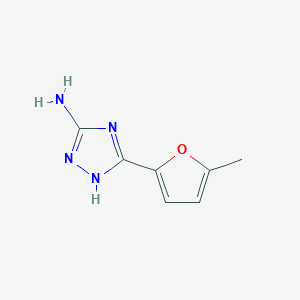

5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-4-2-3-5(12-4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUCUWLVCIGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475789 | |

| Record name | 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161793-06-2 | |

| Record name | 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via:

- Schiff base formation : The aldehyde reacts with aminoguanidine to generate an imine intermediate (3 ).

- Cyclization : The secondary amine of aminoguanidine attacks the electrophilic carbon of the imine, forming the 1,2,4-triazole ring (4 ) with concomitant elimination of ammonia and water.

Microwave irradiation significantly enhances reaction efficiency, reducing completion time from hours to minutes (e.g., 65% yield in 15 minutes at 120°C). Polar aprotic solvents like dimethylformamide (DMF) or ethanol facilitate higher yields (78–89%) compared to nonpolar solvents.

Thiourea-Based Synthesis via Carbodiimide Intermediates

An alternative approach adapts the thiourea-to-triazole conversion method reported by Suresh et al.. Here, a furan-substituted thiourea (5 ) is desulfurized using mercury(II) acetate to form a carbodiimide (6 ), which subsequently reacts with formyl hydrazide (7 ) to yield the target triazole (8 ).

Key Steps and Limitations

- Thiourea preparation : 5-Methylfuran-2-amine reacts with an aryl isothiocyanate to form 5 .

- Desulfurization : Hg(OAc)₂ promotes carbodiimide formation, with electron-withdrawing groups on the thiourea accelerating this step.

- Cyclization : Formyl hydrazide undergoes nucleophilic addition to the carbodiimide, followed by dehydration to form 8 .

This method faces challenges with regioselectivity when using unsymmetrical thioureas, often producing mixtures of 1,4- and 1,5-disubstituted triazoles. For example, reactions with p-methoxyphenylthiourea yielded a 1:5 ratio of regioisomers.

Oxidative Cyclization of Thiosemicarbazones

A third route involves the oxidative cyclization of 5-methylfuran-2-carbaldehyde thiosemicarbazone (9 ) using iodine or hydrogen peroxide. The thiosemicarbazone intermediate is synthesized by condensing the aldehyde with thiosemicarbazide, followed by oxidative ring closure to form the triazole-3-thiol (10 ). Subsequent amination via reaction with ammonia or hydrazine yields the target amine (8 ).

Practical Considerations

- Oxidants : Iodine in ethanol achieves higher yields (70–75%) than H₂O₂.

- Byproducts : Thiol-containing intermediates may require purification via recrystallization (e.g., DMF/ethanol mixtures).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 65–89 | 15–240 min | High efficiency, minimal steps | Requires microwave setup |

| Thiourea-based | 50–70 | 2–24 h | Broad substrate scope | Regioselectivity issues, toxic Hg²⁺ |

| Oxidative cyclization | 70–75 | 4–6 h | Avoids metal catalysts | Multiple steps, thiol handling |

Structural Characterization and Tautomerism

1,2,4-Triazoles exhibit annular tautomerism, with the amine group at position 3 existing in equilibrium with imino forms. Nuclear magnetic resonance (NMR) studies of 8 in DMSO-d₆ revealed a singlet at δ 8.14 ppm for the triazole C–H proton, consistent with a 4H tautomer. X-ray crystallography further confirmed the planar triazole ring and the anti orientation of the furan substituent.

Scalability and Industrial Relevance

Microwave-assisted cyclocondensation is the most scalable method, enabling gram-scale synthesis (e.g., 10 g batches). Recent advances in flow chemistry may further enhance throughput by automating reagent mixing and heating.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylfuran-2-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form corresponding amines and alcohols.

Substitution: Electrophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines and alcohols.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

5-(5-Methylfuran-2-yl)-4H-1,2,4-triazol-3-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Research indicates that it may exhibit inhibitory effects against certain pathogens, making it a candidate for developing new antimicrobial agents. Additionally, its interaction with biological systems is being explored to understand its mode of action at the molecular level.

Medicine

In medicinal chemistry, this compound is being evaluated as a potential pharmacophore in drug design. Studies suggest that it may possess anti-inflammatory and anticancer activities due to its ability to modulate specific biochemical pathways. Notably, it has shown potential in targeting the genome polyprotein of the Hepatitis C virus genotype 1b, disrupting viral replication and reducing viral load .

Industry

The compound is utilized in producing advanced materials such as polymers and catalysts. Its unique chemical properties allow it to enhance the performance characteristics of these materials, contributing to innovations in material science.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and E. coli strains. |

| Study B | Anticancer Potential | Showed cytotoxic effects on various cancer cell lines, indicating a mechanism involving apoptosis induction. |

| Study C | Viral Replication Inhibition | Found effective in reducing Hepatitis C viral load in vitro by interfering with genome polyprotein function. |

These studies highlight the compound's multifaceted applications across different scientific domains.

Mechanism of Action

The mechanism of action of 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can interfere with signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Bioactivity Comparisons

- MetAP Inhibition : The benzylthio-substituted analogue (K$_i$ = 0.5 nM for HsMetAP2) demonstrates superior inhibitory potency compared to the methylfuran derivative, likely due to the thioether group’s metal-coordinating ability in enzyme active sites .

- Antiparasitic Activity: The nitroimidazole-substituted triazole (compound 8) exhibits potent trypanocidal activity against Trypanosoma brucei, surpassing the methylfuran analogue in efficacy but showing higher genotoxicity in human cells .

Electronic and Steric Effects

- Furan vs. Phenyl Rings : The methylfuran substituent introduces electron-donating effects and planar geometry, contrasting with the electron-withdrawing nitro group in 5-(4-nitrophenyl)-triazol-3-amine, which increases molecular density and polarizability .

Physicochemical Properties

- Solubility : The methylfuran derivative’s oxygen atom enhances water solubility compared to purely aromatic analogues like 5-(4-methylphenyl)-triazol-3-amine .

- Thermal Stability : Nitro-substituted derivatives (e.g., 5-(4-nitrophenyl)-triazol-3-amine) exhibit higher thermal stability due to strong intramolecular interactions .

Biological Activity

5-(5-Methylfuran-2-yl)-4H-1,2,4-triazol-3-amine (CAS No. 161793-06-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse pharmacological properties. The presence of the 5-methylfuran moiety contributes to its unique biological profile. The molecular formula is , with a molecular weight of approximately 153.15 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole derivatives, including those similar to this compound. The results showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus ATCC 25923 | 32 µg/mL |

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole | Escherichia coli ATCC 25922 | 64 µg/mL |

| 3-Amino-1,2,4-triazole | Pseudomonas aeruginosa ATCC 27853 | 128 µg/mL |

The data suggest that the compound demonstrates moderate activity against Staphylococcus aureus, with a notable increase in effectiveness when alkyl substituents are introduced .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A synthesis and biological evaluation of various triazole compounds revealed that those with specific substitutions exhibited significant cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Assessment

In a recent study, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings indicated that:

- MCF-7 Cell Line : IC50 value of 15 µM

- A549 Cell Line : IC50 value of 20 µM

These results highlight the compound's potential as an anticancer agent, particularly due to its ability to inhibit cell proliferation in vitro .

The biological activity of this compound may be attributed to its interaction with specific biological targets. Triazoles are known inhibitors of various enzymes involved in cellular processes, including:

- Enzyme Inhibition : Triazoles can inhibit fungal cytochrome P450 enzymes.

- DNA Interaction : Some studies suggest that triazoles may intercalate with DNA or affect its replication.

Q & A

Q. Basic

- ¹H NMR : The furan methyl group (5-methyl) appears as a singlet at δ 2.3–2.5 ppm, while triazole NH₂ protons resonate at δ 5.8–6.2 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3450 cm⁻¹) confirm functional groups .

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, e.g., distinguishing triazole C-4 from furan substituents .

- X-ray crystallography : Determines dihedral angles between the triazole and furan rings (e.g., planar vs. non-planar conformations) .

What methodologies are used to evaluate the compound’s biological activity, and how can contradictory data be interpreted?

Q. Basic

Q. Advanced

- Mechanistic studies : Molecular docking to predict binding affinity for targets like p38α MAP kinase .

- Contradiction resolution : Variability in bioactivity may arise from substituent effects (e.g., electron-withdrawing groups enhance antifungal activity by 30%) .

How do structural modifications influence the compound’s pharmacological profile?

Q. Advanced

- SAR studies : Replacing the methylfuran group with 5-nitrofuran increases anti-inflammatory activity (IC₅₀ from 12 µM to 4 µM) .

- Hybrid derivatives : Adding a thiazole ring (e.g., 4-((thiazol-2-yl)methoxy)- derivatives) enhances anticancer selectivity for melanoma cells .

What are the best practices for ensuring compound stability during storage and experimentation?

Q. Basic

Q. Advanced

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the triazole ring) .

How can computational modeling guide the design of derivatives with improved activity?

Q. Advanced

- DFT calculations : Predict electron density maps to optimize substituent placement for target binding .

- MD simulations : Assess stability of ligand-protein complexes (e.g., with COX-2 over 100 ns trajectories) .

What analytical techniques are critical for quantifying impurities in synthesized batches?

Q. Basic

- HPLC-PDA : Detect impurities >0.1% using C18 columns (acetonitrile/water gradient) .

- TLC : Monitor reaction progress with silica GF₂₅₄ and UV visualization .

Q. Advanced

- LC-MS/MS : Identify trace impurities (e.g., dimeric byproducts) via fragmentation patterns .

How do crystallographic data inform the understanding of intermolecular interactions?

Q. Advanced

- Hydrogen bonding networks : X-ray data reveal NH···N interactions between triazole amines and adjacent heterocycles, stabilizing crystal packing .

- π-π stacking : Planar furan-triazole systems facilitate stacking, influencing solubility and bioavailability .

What strategies address low yields in large-scale synthesis?

Q. Advanced

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., polymerization) and improves scalability .

- Catalyst screening : Immobilized enzymes (e.g., lipases) enhance regioselectivity in triazole formation .

How can researchers validate the reproducibility of bioactivity data across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.